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molecular formula C7H3F2NO B048942 2,6-Difluoro-4-hydroxybenzonitrile CAS No. 123843-57-2

2,6-Difluoro-4-hydroxybenzonitrile

Cat. No. B048942
M. Wt: 155.1 g/mol
InChI Key: KEIYYIGMDPTAPL-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

A stirred, homogeneous mixture of finely powdered, compound 27 (17.0 g, 0.10 mol), aluminium chloride (29.4 g, 0.22 mol) and sodium chloride (7.1 g, 0.12 mol) was heated to 180° C. over 25 min and then at 180° C. for 1 h (glc and tlc analyses both revealed a complete reaction). Ice-water was added, and the product was extracted into ether (twice). The combined ethereal extracts were washed with water, and the product was extracted into 10% sodium hydroxide (twice) and the combined basic extracts were acidified with 36% hydrochloric acid. The product was extracted into ether (twice), and the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to give a fawn solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([O:10]C)[CH:7]=[C:6]([F:12])[C:3]=1[C:4]#[N:5].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>>[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([F:12])[C:3]=1[C:4]#[N:5] |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC(=C1)OC)F
Name
Quantity
29.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
7.1 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a complete reaction)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ether (twice)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into 10% sodium hydroxide (twice) and the combined basic extracts
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (twice), and the combined ethereal extracts
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a fawn solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C#N)C(=CC(=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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